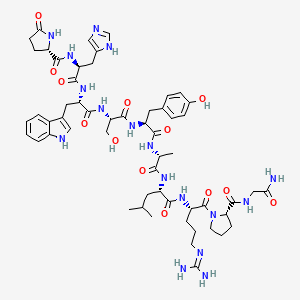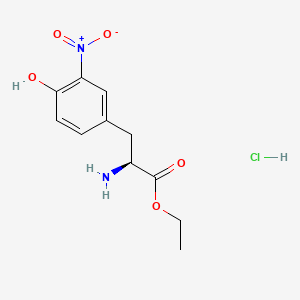
N-(2-Methoxybenzyl)butan-1-amine
描述
“N-(2-Methoxybenzyl)butan-1-amine” is an organic compound that contains a nitrogen atom . It is a versatile chemical compound widely used in scientific research, with diverse applications ranging from organic synthesis to drug discovery.
Synthesis Analysis
The synthesis of amines like “N-(2-Methoxybenzyl)butan-1-amine” can involve various methods. One common method is the reaction of ammonia with alcohols over alumina . Another method involves S N 2 reactions between a 1 o or 2 o alkyl halide and the nucleophilic azide anion (N 3-) to produce an alkyl azide .Molecular Structure Analysis
The molecular formula of “N-(2-Methoxybenzyl)butan-1-amine” is C12H19NO . Amines are made up of an sp3 hybridized nitrogen and are either alkyl substituted (alkylamines) or aryl substituted (arylamines) .Chemical Reactions Analysis
Amines, including “N-(2-Methoxybenzyl)butan-1-amine”, can undergo a variety of chemical reactions. For instance, secondary, tertiary, allylic, and benzylic amines appear to react by a mechanism that involves the formation of a carbocation, in an S N 1 reaction with the protonated alcohol acting as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of amines can vary. Primary and secondary amines have higher boiling points than those of alkanes or ethers of similar molar mass because they can engage in intermolecular hydrogen bonding . The exact physical and chemical properties of “N-(2-Methoxybenzyl)butan-1-amine” are not provided in the search results.科研应用
Ligand Design and Metal Ion Coordination
N-(2-Methoxybenzyl)butan-1-amine, and related compounds, play a crucial role in the design of hexadentate N3O3 amine phenol ligands for Group 13 metal ions. Research indicates that such ligands, derived from the KBH4 reduction of corresponding Schiff bases, exhibit intrastrand and interstrand hydrogen-bonding capabilities, significantly influencing the coordination chemistry of these metal ions (Liu et al., 1993). These findings underscore the versatility of N-(2-Methoxybenzyl)butan-1-amine derivatives in synthesizing complex ligands for detailed metal interaction studies.
Organic Synthesis and Drug Design
In organic synthesis, derivatives of N-(2-Methoxybenzyl)butan-1-amine are involved in innovative methodologies for creating complex molecules. For instance, the carbanion-mediated oxidative deprotection of non-enolizable benzylated amides showcases a unique approach to amide dealkylation, highlighting the compound's utility in synthetic chemistry (Williams & Kwast, 1989). Such techniques are valuable for drug design, allowing for the precise modification of molecular frameworks essential for developing new therapeutic agents.
Analytical and Toxicological Studies
Analytical toxicology benefits from the study of N-(2-Methoxybenzyl)butan-1-amine derivatives, particularly in understanding the metabolic pathways of novel psychoactive substances (NPS). The identification of major Phase I metabolites of selected NPS provides insights into their biotransformation and assists in developing detection methods for these substances in biological samples, crucial for both clinical and forensic toxicology (Temporal et al., 2017). This research helps inform risk assessments and therapeutic interventions for NPS intoxication.
Material Science and Catalysis
In material science, N-(2-Methoxybenzyl)butan-1-amine derivatives facilitate the synthesis of advanced polymers and catalytic materials. The development of living polymerization techniques and the exploration of block copolymerization of alpha-olefins demonstrate the compound's contribution to creating novel materials with specific properties (Tshuva et al., 2001). Such advancements have significant implications for various industries, including pharmaceuticals, plastics, and coatings.
性质
IUPAC Name |
N-[(2-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-9-13-10-11-7-5-6-8-12(11)14-2/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNRGPPFYKDTUIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60405996 | |
| Record name | N-(2-Methoxyphenylmethyl)butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methoxybenzyl)butan-1-amine | |
CAS RN |
893611-23-9 | |
| Record name | N-(2-Methoxyphenylmethyl)butylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60405996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




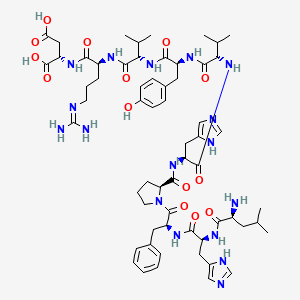

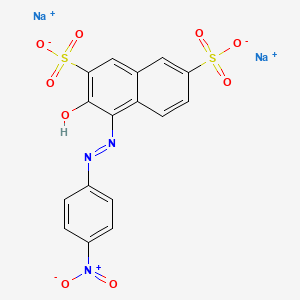

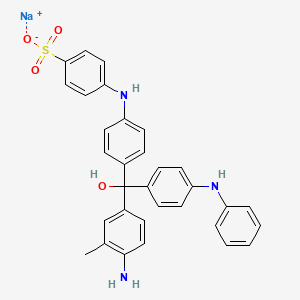
![(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B1587171.png)
